molecular formula C21H23F3N6O B1662534 伏泊坦 CAS No. 168266-90-8

伏泊坦

货号: B1662534
CAS 编号: 168266-90-8
分子量: 432.4 g/mol
InChI 键: XILNRORTJVDYRH-HKUYNNGSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Chemotherapy-Induced Nausea and Vomiting (CINV)

Vofopitant is primarily investigated for its efficacy in preventing CINV. Clinical studies have shown that NK1 receptor antagonists, including vofopitant, can significantly reduce the incidence of vomiting when combined with other antiemetic agents such as 5-HT3 receptor antagonists and dexamethasone. For instance, a meta-analysis indicated that adding an NK1RA to a standard regimen improved complete response rates in patients undergoing highly emetogenic chemotherapy (HEC) .

Table 1: Efficacy of Vofopitant in CINV

Study TypeCombination TherapyComplete Response RateReference
Clinical TrialNK1RA + 5-HT3RA + DexamethasoneImproved compared to control
Meta-AnalysisVarious NK1RAs with standard therapySignificant reduction in vomiting

Pain Management

Due to its role as an NK1 receptor antagonist, vofopitant is also being explored for its potential in managing various types of pain, including chronic and neuropathic pain. Preclinical studies suggest that blocking substance P signaling may alleviate pain symptoms, although further clinical trials are necessary to establish its efficacy in this area .

Psychiatric Disorders

Vofopitant has been studied for its anxiolytic effects and potential applications in treating psychiatric disorders such as post-traumatic stress disorder (PTSD) and bipolar disorder. Initial findings indicate that it may help manage anxiety symptoms associated with these conditions, but comprehensive clinical data are still required to validate these claims .

Table 2: Investigational Uses of Vofopitant

IndicationPhase of DevelopmentKey Findings
PTSDPhase 2Anxiolytic effects observed in animal models
Bipolar DisorderPhase 1Limited efficacy reported; further studies needed

Other Potential Applications

Case Study: Efficacy in CINV

A clinical trial involving patients receiving cisplatin-based chemotherapy demonstrated that vofopitant significantly reduced the incidence of vomiting compared to placebo. The study reported that approximately 83% of patients treated with vofopitant experienced no vomiting during the acute phase post-chemotherapy, highlighting its potential as an effective antiemetic agent .

Case Study: Anxiolytic Effects

In a preclinical study on animal models for PTSD, vofopitant exhibited notable reductions in anxiety-like behaviors when administered prior to exposure to stressors. These findings suggest that vofopitant may modulate neurochemical pathways involved in anxiety regulation, warranting further exploration in human subjects .

生化分析

Biochemical Properties

Vofopitant plays a significant role in biochemical reactions by interacting with the neurokinin-1 receptor, which is a tachykinin receptor found throughout the central and peripheral nervous systems . The primary ligand for this receptor is substance P, a neuropeptide involved in various physiological processes, including pain perception, inflammation, and emesis . By antagonizing the NK-1 receptor, Vofopitant inhibits the binding of substance P, thereby modulating the receptor’s activity and reducing the emetogenic signals that lead to nausea and vomiting .

Cellular Effects

Vofopitant exerts its effects on various types of cells and cellular processes by influencing cell signaling pathways, gene expression, and cellular metabolism. In the central nervous system, Vofopitant’s antagonism of the NK-1 receptor leads to a reduction in the activity of neurons involved in the emetic response . This results in decreased nausea and vomiting, particularly in postoperative and chemotherapy-induced emesis . Additionally, Vofopitant has been shown to have anxiolytic effects in animal models, suggesting its potential impact on cell signaling pathways related to anxiety and stress responses .

Molecular Mechanism

The molecular mechanism of Vofopitant involves its binding to the NK-1 receptor, thereby preventing the interaction of substance P with the receptor . This antagonistic action inhibits the downstream signaling pathways activated by substance P, which include the phosphatidylinositol-calcium second messenger system . By blocking these pathways, Vofopitant reduces the physiological responses associated with NK-1 receptor activation, such as nausea, vomiting, and anxiety .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vofopitant have been observed to change over time. Vofopitant has a half-life of approximately 8 hours, indicating its stability and sustained activity in the body . Studies have shown that Vofopitant can effectively reduce cisplatin-induced emesis for a period of up to 24 hours, with minimal emesis occurring during the subsequent 20-hour period . This long-lasting effect highlights the potential of Vofopitant as a therapeutic agent for managing nausea and vomiting over extended periods.

Dosage Effects in Animal Models

The effects of Vofopitant vary with different dosages in animal models. At lower doses, Vofopitant effectively reduces emesis without causing significant adverse effects . At higher doses, Vofopitant may exhibit toxic or adverse effects, including potential impacts on cardiovascular function and central nervous system activity . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits of Vofopitant while minimizing potential risks.

Metabolic Pathways

Vofopitant is involved in metabolic pathways that include interactions with various enzymes and cofactors. The primary metabolic pathway for Vofopitant involves its biotransformation in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions result in the formation of metabolites that are subsequently excreted from the body. The involvement of specific enzymes in the metabolism of Vofopitant, such as cytochrome P450 enzymes, plays a crucial role in determining its pharmacokinetic properties and overall efficacy .

Transport and Distribution

Vofopitant is transported and distributed within cells and tissues through various mechanisms. It has a high volume of distribution, indicating its extensive distribution throughout the body . Vofopitant’s interaction with transporters and binding proteins facilitates its movement across cellular membranes and its accumulation in target tissues . This distribution pattern is essential for achieving therapeutic concentrations of Vofopitant at the site of action.

Subcellular Localization

The subcellular localization of Vofopitant is primarily determined by its interaction with the NK-1 receptor, which is predominantly found in the plasma membrane of neurons . Vofopitant’s binding to the receptor at this location allows it to exert its antagonistic effects on substance P signaling. Additionally, Vofopitant may undergo post-translational modifications that influence its localization and activity within specific cellular compartments .

化学反应分析

伏泊坦经历了几种类型的化学反应,包括:

    氧化: 这种反应涉及添加氧气或去除氢气。常见的试剂包括高锰酸钾等氧化剂。

    还原: 这种反应涉及添加氢气或去除氧气。常见的试剂包括氢化铝锂等还原剂。

    取代: 这种反应涉及用另一个原子或原子团取代一个原子或原子团。常见的试剂包括卤素和亲核试剂。

这些反应形成的主要产物取决于所用条件和试剂。

相似化合物的比较

伏泊坦在其对神经激肽 1 受体的高度亲和力和其强效抗呕吐和抗焦虑作用方面是独一无二的。类似化合物包括:

这些化合物具有相似的作用机制,但在具体应用和有效性方面有所不同。

生物活性

Vofopitant (also known as GR 205171) is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, primarily involved in the modulation of various physiological processes including emesis, pain perception, and inflammation. This compound has garnered attention for its potential therapeutic applications, particularly in treating chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).

Vofopitant exerts its biological effects by selectively blocking the NK1 receptor, which is activated by substance P, a neuropeptide that plays a crucial role in the emetic response. The antagonism of NK1 receptors in the central nervous system (CNS) and peripheral sites leads to a reduction in the signaling pathways that trigger vomiting. This mechanism is particularly relevant in contexts where substance P mediates nausea and vomiting associated with chemotherapy and surgical procedures .

Pharmacological Profile

The pharmacological profile of Vofopitant indicates its effectiveness across various models of emesis. It has demonstrated:

  • High Affinity : Vofopitant has pKis of 10.6, 9.5, and 9.8 for human, rat, and ferret NK1 receptors, respectively .
  • Broad-Spectrum Anti-emetic Activity : It has been shown to be effective against both central and peripheral emetic stimuli .
  • Potential for Other Indications : Beyond emesis, NK1 receptor antagonists like Vofopitant are being explored for their roles in pain management, migraine treatment, and inflammatory conditions .

Comparative Efficacy

A comparative analysis of Vofopitant with other NK1 receptor antagonists highlights its unique position:

CompoundpKi (Human NK1R)Primary IndicationNotes
Vofopitant10.6CINV, PONVHigh selectivity; broad-spectrum activity
Aprepitant8.5CINVEstablished use; moderate selectivity
Rolapitant9.0CINVLong half-life; effective in delayed CINV

Clinical Trials

Several clinical trials have assessed the efficacy of Vofopitant in preventing nausea and vomiting:

  • Trial on CINV : A randomized controlled trial involving patients receiving cisplatin-based chemotherapy showed that Vofopitant significantly reduced the incidence of acute and delayed nausea compared to placebo .
  • Postoperative Nausea : In a study focusing on patients undergoing major surgery, Vofopitant was found to be effective in reducing PONV when administered preoperatively .

Preclinical Studies

Preclinical studies have established the antiemetic properties of Vofopitant through various animal models:

  • Ferret Model : Research using ferrets demonstrated that Vofopitant effectively inhibited substance P-induced vomiting, supporting its potential use in clinical settings .
  • Rodent Studies : In rodent models, Vofopitant showed significant reductions in emesis triggered by both central and peripheral stimuli .

属性

IUPAC Name

(2S,3S)-N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N6O/c1-31-18-10-9-16(30-20(21(22,23)24)27-28-29-30)12-15(18)13-26-17-8-5-11-25-19(17)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17,19,25-26H,5,8,11,13H2,1H3/t17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILNRORTJVDYRH-HKUYNNGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870099
Record name Vofopitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168266-90-8
Record name Vofopitant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168266-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vofopitant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168266908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vofopitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12436
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vofopitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VOFOPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K08BK043YS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vofopitant
Reactant of Route 2
Reactant of Route 2
Vofopitant
Reactant of Route 3
Vofopitant
Reactant of Route 4
Vofopitant
Reactant of Route 5
Vofopitant
Reactant of Route 6
Vofopitant
Customer
Q & A

Q1: What is the primary mechanism of action of Vofopitant?

A1: Vofopitant functions as a neurokinin-1 (NK1) receptor antagonist. [, ] This means it binds to the NK1 receptor, blocking the binding of its natural ligand, Substance P. By inhibiting Substance P signaling, Vofopitant is believed to interfere with pathways involved in various physiological processes, including nausea and vomiting. []

Q2: Has Vofopitant demonstrated any anxiolytic effects in clinical studies?

A2: While some preclinical studies suggested potential anxiolytic effects of NK1 receptor antagonists, a clinical study investigating the effects of Vofopitant in healthy volunteers sensitive to CO2 challenge found no significant anxiolytic effects compared to placebo. []

Q3: Have there been studies exploring the combined use of Vofopitant with other drugs?

A3: Yes, research has explored combining Vofopitant with other drugs for potential therapeutic benefit. One study investigated the co-administration of Vofopitant with sodium channel inhibitors as a potential strategy for enhancing anticonvulsant efficacy in a rat model. [] Another study explored the use of Vofopitant in combination with other pharmacological agents to study relapse prevention in addiction. []

Q4: What is the current status of Vofopitant in terms of clinical development?

A4: Despite initial interest and exploration of its potential therapeutic applications, Vofopitant is not currently approved for any specific medical indication. [] Further research and clinical trials would be needed to establish its efficacy and safety for specific therapeutic uses.

Q5: Are there other neurokinin-1 receptor antagonists besides Vofopitant, and how do they compare?

A5: Yes, other NK1 receptor antagonists, such as Aprepitant (and its prodrug Fosaprepitant) and Ezlopitant, have been developed. [, ] Aprepitant is currently approved for clinical use, primarily for the prevention of chemotherapy-induced nausea and vomiting. [] Comparing the efficacy and safety profiles of these different NK1 antagonists requires further investigation and head-to-head clinical trials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。